molecular formula C7H11NO4 B069033 3,4,5-Trimethoxy-1H-pyrrol-2(5H)-one CAS No. 177087-48-8

3,4,5-Trimethoxy-1H-pyrrol-2(5H)-one

Cat. No.: B069033
CAS No.: 177087-48-8
M. Wt: 173.17 g/mol
InChI Key: IEEDQYSARRUECX-UHFFFAOYSA-N
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Description

3,4,5-Trimethoxy-1H-pyrrol-2(5H)-one is a versatile heterocyclic building block of significant interest in medicinal chemistry, particularly in the design and synthesis of novel anticancer agents. Its core structure incorporates the 3,4,5-trimethoxyphenyl (TMP) moiety, a well-established pharmacophore known for its crucial role in inhibiting tubulin polymerization . Tubulin polymerization is a promising target in cancer chemotherapy, as its inhibition disrupts microtubule formation, leading to cell cycle arrest and apoptosis . This compound serves as a critical precursor and core structure in developing multi-target anticancer agents. Research has demonstrated that derivatives bearing the TMP moiety, such as certain pyrrolizine-based compounds, exhibit potent cytotoxic activity against a range of cancer cell lines, including multidrug-resistant phenotypes . These innovative compounds are designed to hit multiple oncogenic targets simultaneously, a strategy that can provide a better alternative to combination therapy with lower potential for drug-drug interactions . Mechanistic studies on such derivatives have revealed the ability to not only inhibit tubulin assembly but also to target multiple oncogenic kinases, induce preG1 and G2/M cell cycle arrest, and trigger early apoptosis in cancer cells . The trimethoxyphenyl subunit is a common feature in several classes of potent tubulin polymerisation inhibitors (TBIs) and is considered essential for their antitubulin activity . This product is intended for research and development purposes in chemical biology and drug discovery. For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

CAS No.

177087-48-8

Molecular Formula

C7H11NO4

Molecular Weight

173.17 g/mol

IUPAC Name

2,3,4-trimethoxy-1,2-dihydropyrrol-5-one

InChI

InChI=1S/C7H11NO4/c1-10-4-5(11-2)7(12-3)8-6(4)9/h7H,1-3H3,(H,8,9)

InChI Key

IEEDQYSARRUECX-UHFFFAOYSA-N

SMILES

COC1C(=C(C(=O)N1)OC)OC

Canonical SMILES

COC1C(=C(C(=O)N1)OC)OC

Synonyms

2H-Pyrrol-2-one,1,5-dihydro-3,4,5-trimethoxy-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Substituent Position : Unlike compounds 8p and 34–39 , which feature substituents on aryl rings or at position 5, the methoxy groups in the target compound are directly on the pyrrolone core. This may alter electronic distribution and steric effects, influencing reactivity and binding affinity.

Physical Properties

  • Melting Points : Methoxy-substituted aryl pyrrolones (e.g., 8p) exhibit lower melting points (141–143°C) compared to bromo- or nitro-substituted analogs (e.g., 15k: 247–249°C) . The target compound’s melting point is unreported but may align with trends based on substituent flexibility.
  • Solubility : Methoxy groups typically reduce water solubility, as seen in compound 2k (5-benzyloxy derivative) , which may necessitate formulation adjustments for drug delivery.

Antiestrogenic Effects

Compounds 32–39, featuring nitro and methoxyaryl substituents, exhibit antiestrogenic activity via ERα/β modulation . The target compound’s methoxy groups may similarly influence estrogen receptor binding, though nitro groups (electron-withdrawing) in analogs like 34–35 may enhance potency compared to electron-donating methoxy substituents .

Enzyme Inhibition

3-Hydroxy-pyrrol-2-one derivatives show tyrosinase inhibition (IC50 values in µM range) .

Preparation Methods

Oxazolone Intermediate Formation

The synthesis begins with the cyclocondensation of 3,4,5-trimethoxybenzaldehyde (1.96 g, 10 mmol) and 2-(3,4-dimethoxybenzamido)acetic acid in acetic anhydride (10 mL) catalyzed by anhydrous sodium acetate (0.90 g, 11 mmol). Heating at 80°C for 2 h yields the oxazolone intermediate (Z)-2-(3,4-dimethoxyphenyl)-4-(3,4,5-trimethoxybenzylidene)oxazol-5(4H)-one (1 ) as a yellow powder (54.33% yield, m.p. 195–197°C). This step exploits the electron-rich nature of the trimethoxyphenyl group to stabilize the oxazolone ring, critical for downstream functionalization.

Ring-Opening Reactions

The oxazolone 1 undergoes ring-opening in methanol or ethanol with triethylamine (Et₃N) as a base catalyst, producing methyl or ethyl acrylate esters (2a , 2b ) via reflux (4–5 h). Absolute ethanol as a solvent ensures high solubility of intermediates, while Et₃N facilitates deprotonation, achieving near-quantitative conversion as monitored by thin-layer chromatography.

Scholl-Type Oxidative Cyclization for Pyrrolone Synthesis

Substrate Preparation and Cyclization

A distinct route involves Scholl-type oxidative cyclization of 3,4-bis(3',4'-dimethoxyphenyl)-1H-pyrrol-2(5H)-one (15dd ). Starting from trifluoroacetic acid (TFA)-mediated deprotection of tert-butoxycarbonyl (Boc) groups, the reaction proceeds in dichloromethane (CH₂Cl₂) with rigorous stirring. For example, 11 (5.00 mmol) in CH₂Cl₂ (10 mL) reacts with TFA (10 mL) to yield 12b , characterized by ¹H NMR (δ 8.72 ppm, br s) and IR (1693 cm⁻¹). This method prioritizes electron-rich aryl groups, with 3,4-dimethoxyphenyl substrates showing superior reactivity over 4-methoxyphenyl analogues.

Optimization of Reaction Conditions

Key optimizations include:

  • Temperature : Reactions at room temperature (rt) versus reflux (100°C) influence diastereoselectivity.

  • Catalysts : Copper iodide (3 equiv.) enhances yields for phenylmagnesium chloride additions.

  • Solvent Systems : Ethanol/water (3:1) mixtures improve crystallization purity.

Michael Addition-Horner-Wadsworth-Emmons Olefination

Phosphoryldihydropyran-4-one Intermediates

Diethyl 2-oxopropylphosphonate serves as a precursor for 5-diethoxyphosphoryldihydropyran-4-ones (9a–d ) via reaction with dimethylformamide dimethyl acetal (DMF-DMA) and BF₃·Et₂O. Optimal conditions (3 equiv. DMF-DMA, 1 equiv. BF₃·Et₂O, 100°C, 3 h) achieve 80–85% conversion, critical for subsequent Michael additions.

Grignard Reagent Additions

Michael adducts (10a–p ) form via Grignard reagent additions (ethyl-, n-butyl-, i-propylmagnesium chlorides) to 9a–d . For example, 10c (0.40 g, 1.3 mmol) reacts with toluenesulfonyl chloride (0.27 g, 1.4 mmol) in CH₂Cl₂ (50 mL) and triethylamine (0.22 mL, 1.6 mmol), yielding 13c after flash chromatography. Diastereomeric ratios (trans:cis) range from 3:1 to 5:1, influenced by steric bulk of substituents.

Olefination with Formaldehyde

Horner-Wadsworth-Emmons olefination of 10a–p with formaldehyde (formalin, K₂CO₃, 0°C, 2 h) generates 5-methylidenetetrahydropyran-4-ones (11a–p ) in 60–70% yields. Stirring at rt for 3 h improves yields for sterically hindered substrates (e.g., 6-isopropyl derivatives).

Functionalization via Aromatic Amine Condensation

Diamide Derivatives

Refluxing oxazolone 1 with aromatic amines (m-toluidine, p-aminophenol) in glacial acetic acid (20 mL) and NaOAc (1 mmol) yields diamides (4a–c ). For instance, 4a forms as a white solid (62% yield) after crystallization from DMF/H₂O (1:1), confirmed by ¹³C NMR (δ 168.3 ppm, carbonyl).

Hydrazide Derivatives

Reaction of 1 with phenylhydrazine (3 h, rt) produces hydrazide 5 , while isonicotinic acid hydrazide yields pyridine derivative 6 . These derivatives highlight the versatility of oxazolone intermediates for introducing nitrogen-containing functionalities.

Stereochemical and Mechanistic Considerations

Diastereoselectivity in Michael Adducts

The stereochemistry of Michael adducts (10a–p ) depends on Grignard reagent geometry and solvent polarity. Ethylmagnesium chloride favors trans-adducts (d.r. 4:1) in THF, whereas phenylmagnesium chloride (with CuI) shifts selectivity toward cis-products (d.r. 2:1).

Acid-Catalyzed Cyclization Mechanisms

In Scholl-type cyclizations, TFA protonates carbonyl groups, facilitating electrophilic aromatic substitution. Computations suggest a stepwise mechanism involving carbocation intermediates stabilized by methoxy groups .

Q & A

Q. What are the established synthetic routes for preparing 3,4,5-Trimethoxy-1H-pyrrol-2(5H)-one derivatives, and how are they characterized?

Methodological Answer: The synthesis typically involves base-assisted cyclization of substituted nitriles or ketones. For example, derivatives like 5-hydroxy-3,5-diaryl-pyrrol-2-ones are synthesized via cyclization of precursors such as 4-oxo-4-phenylbutanenitrile derivatives under basic conditions (e.g., KOH/EtOH). Purification is achieved through column chromatography (e.g., ethyl acetate/petroleum ether gradients) or recrystallization from ethanol . Characterization relies on:

  • NMR spectroscopy (¹H and ¹³C) to confirm substituent positions and ring structure.
  • FTIR to identify functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹).
  • HRMS for molecular weight validation (e.g., deviations < 2 ppm from theoretical values) .

Q. Example Table: Synthetic Conditions for Select Derivatives

SubstrateBase/ConditionsPurification MethodYield (%)Reference
4-oxo-4-phenylbutanenitrileKOH/EtOH, refluxColumn chromatography71–88
5-hydroxy-3,5-diphenylAniline/Pd catalysisRecrystallization44–86

Q. How is nuclear magnetic resonance (NMR) spectroscopy applied to resolve structural ambiguities in this compound derivatives?

Methodological Answer: ¹H NMR identifies proton environments, such as:

  • Methoxy groups (δ 3.7–3.9 ppm, singlet for three protons).
  • Hydroxyl protons (δ 5.2–5.5 ppm, exchangeable with D₂O).
  • Aromatic protons (δ 6.8–7.5 ppm, coupling patterns confirm substitution).
    ¹³C NMR distinguishes carbonyl carbons (δ ~170 ppm) and quaternary carbons. For example, in compound 8k (5-(4-bromophenyl) derivative), the ¹³C spectrum confirmed bromine substitution via a carbon shift at δ 122 ppm . Cross-validation with HSQC and HMBC resolves connectivity conflicts .

Advanced Research Questions

Q. What strategies optimize reaction yields for this compound derivatives under base-assisted cyclization?

Methodological Answer: Key factors include:

  • Substrate electronic effects : Electron-withdrawing groups (e.g., -Br, -Cl) on aryl rings improve cyclization efficiency (yields >80% vs. 60% for electron-donating -OCH₃) .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may reduce purity; ethanol balances yield and ease of purification .
  • Temperature control : Reflux conditions (70–80°C) prevent side reactions like over-oxidation.
    Example Optimization Workflow :

Screen substrates with varying substituents.

Test solvent/base combinations (e.g., KOH vs. NaOH).

Monitor reaction progress via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) .

Q. How can researchers resolve contradictions in spectral data (e.g., NMR vs. HRMS) during characterization?

Methodological Answer: Contradictions may arise from:

  • Impurity interference : Re-purify via gradient column chromatography.
  • Tautomeric equilibria : Use variable-temperature NMR to detect dynamic processes (e.g., keto-enol tautomerism).
  • Isotopic patterns : HRMS isotopic clusters confirm halogen presence (e.g., bromine’s 1:1 M/M+2 ratio) .
    Case Study : Compound 15m (5-(4-chlorophenyl) derivative) showed a ¹H NMR signal mismatch due to residual ethanol; HRMS confirmed purity (m/z 366.0421 vs. calc. 366.0425) .

Q. What methodologies enable functionalization of the this compound scaffold for enhanced bioactivity?

Methodological Answer:

  • Amino group introduction : React 5-hydroxy derivatives with aniline derivatives under Pd catalysis (e.g., compound 15a , 44% yield) .
  • Hydroxyl group modification : Protect hydroxyls as acetates for stability, then deprotect post-synthesis.
  • Heterocyclic fusion : Attach pyridine or pyrimidine rings via Suzuki coupling to modulate solubility .
    Example Table: Functionalized Derivatives
DerivativeModificationBiological Target (Hypothesized)Reference
15k (4-bromo)Bromine for lipophilicityKinase inhibition
16a (4-hydroxyphenyl)Phenolic group for H-bondingAntioxidant activity

Q. How can in vitro biological activity of these derivatives be systematically evaluated?

Methodological Answer:

  • Enzyme assays : Use fluorescence-based assays (e.g., kinase inhibition with ATP analogs).
  • Receptor binding studies : Radiolabeled ligands (e.g., ³H-labeled derivatives) for affinity quantification.
  • Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
    Note : While specific data for 3,4,5-Trimethoxy derivatives is limited in the provided evidence, analogous pyrrol-2-one compounds show activity against inflammatory targets (e.g., COX-2 inhibition) .

Data Contradiction Analysis Example
If HRMS and NMR data conflict for a new derivative (e.g., unexpected molecular ion vs. NMR signals):

Re-run HRMS to exclude adduct formation.

Perform DEPT-135 NMR to distinguish CH₃/CH₂ groups.

Compare with literature (e.g., compound 8p ’s HRMS m/z 326.1154 vs. calc. 326.1158) .

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